Cas no 1865353-02-1 (2-(Benzyloxy)-6-(propan-2-yloxy)aniline)

2-(Benzyloxy)-6-(propan-2-yloxy)aniline is a substituted aniline derivative featuring benzyloxy and isopropoxy functional groups at the 2- and 6-positions of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure allows for further functionalization, making it valuable for constructing complex molecular frameworks. The electron-donating properties of the alkoxy substituents enhance reactivity in electrophilic aromatic substitution and metal-catalyzed coupling reactions. The compound’s stability under standard conditions and well-defined reactivity profile contribute to its utility in research and industrial applications. Proper handling and storage are recommended to maintain purity and performance.
2-(Benzyloxy)-6-(propan-2-yloxy)aniline structure
1865353-02-1 structure
商品名:2-(Benzyloxy)-6-(propan-2-yloxy)aniline
CAS番号:1865353-02-1
MF:C16H19NO2
メガワット:257.327564477921
CID:6216700
PubChem ID:104267486

2-(Benzyloxy)-6-(propan-2-yloxy)aniline 化学的及び物理的性質

名前と識別子

    • EN300-1294918
    • 2-(benzyloxy)-6-(propan-2-yloxy)aniline
    • 1865353-02-1
    • 2-(Benzyloxy)-6-(propan-2-yloxy)aniline
    • インチ: 1S/C16H19NO2/c1-12(2)19-15-10-6-9-14(16(15)17)18-11-13-7-4-3-5-8-13/h3-10,12H,11,17H2,1-2H3
    • InChIKey: NYNGQLWWNBAVJP-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC=C(C=1N)OCC1C=CC=CC=1)C(C)C

計算された属性

  • せいみつぶんしりょう: 257.141578849g/mol
  • どういたいしつりょう: 257.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

2-(Benzyloxy)-6-(propan-2-yloxy)aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1294918-0.5g
2-(benzyloxy)-6-(propan-2-yloxy)aniline
1865353-02-1
0.5g
$713.0 2023-05-23
Enamine
EN300-1294918-500mg
2-(benzyloxy)-6-(propan-2-yloxy)aniline
1865353-02-1
500mg
$603.0 2023-09-30
Enamine
EN300-1294918-1000mg
2-(benzyloxy)-6-(propan-2-yloxy)aniline
1865353-02-1
1000mg
$628.0 2023-09-30
Enamine
EN300-1294918-100mg
2-(benzyloxy)-6-(propan-2-yloxy)aniline
1865353-02-1
100mg
$553.0 2023-09-30
Enamine
EN300-1294918-2500mg
2-(benzyloxy)-6-(propan-2-yloxy)aniline
1865353-02-1
2500mg
$1230.0 2023-09-30
Enamine
EN300-1294918-5.0g
2-(benzyloxy)-6-(propan-2-yloxy)aniline
1865353-02-1
5g
$2152.0 2023-05-23
Enamine
EN300-1294918-0.05g
2-(benzyloxy)-6-(propan-2-yloxy)aniline
1865353-02-1
0.05g
$624.0 2023-05-23
Enamine
EN300-1294918-1.0g
2-(benzyloxy)-6-(propan-2-yloxy)aniline
1865353-02-1
1g
$743.0 2023-05-23
Enamine
EN300-1294918-2.5g
2-(benzyloxy)-6-(propan-2-yloxy)aniline
1865353-02-1
2.5g
$1454.0 2023-05-23
Enamine
EN300-1294918-10000mg
2-(benzyloxy)-6-(propan-2-yloxy)aniline
1865353-02-1
10000mg
$2701.0 2023-09-30

2-(Benzyloxy)-6-(propan-2-yloxy)aniline 関連文献

2-(Benzyloxy)-6-(propan-2-yloxy)anilineに関する追加情報

2-(Benzyloxy)-6-(propan-2-yloxy)aniline (CAS No. 1865353-02-1)

2-(Benzyloxy)-6-(propan-2-yloxy)aniline, also known by its CAS number 1865353-02-1, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzene ring substituted with a benzyloxy group at the 2-position and a propan-2-yloxy group at the 6-position. The aniline moiety serves as the central aromatic amine, making this compound a valuable intermediate in organic synthesis.

The synthesis of 2-(Benzyloxy)-6-(propan-2-yloxy)aniline typically involves multi-step reactions, often starting from aniline derivatives. The introduction of the benzyloxy and propan-2-yloxy groups is achieved through nucleophilic aromatic substitution or other coupling reactions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact.

One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. Researchers have explored its potential in drug design, particularly in the development of bioactive molecules targeting specific receptors. For instance, studies have shown that derivatives of 2-(Benzyloxy)-6-(propan-2-yloxy)aniline exhibit modulatory effects on G-protein coupled receptors (GPCRs), which are critical targets for treating various diseases, including cardiovascular disorders and neurodegenerative conditions.

In addition to pharmaceutical applications, this compound has found utility in agrochemicals. Its ability to act as a precursor for herbicides and fungicides has been extensively studied. Recent research highlights its role in enhancing crop resilience against pathogens while maintaining eco-friendly properties. The incorporation of benzyloxy and propan-2-yloxy groups into agrochemical formulations has been shown to improve bioavailability and reduce toxicity to non-target organisms.

The electronic properties of aniline-based compounds make them attractive candidates for materials science applications. For example, derivatives of 2-(Benzyloxy)-6-(propan-2-yloxy)aniline have been investigated for their potential use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The substitution pattern on the aromatic ring significantly influences the electronic characteristics, offering tunable properties for specific device applications.

The environmental impact of synthesizing and using this compound has also been a focus of recent studies. Researchers have developed green chemistry approaches to minimize waste generation during its production. For instance, the use of microwave-assisted synthesis has been shown to reduce reaction times and energy consumption while maintaining high yields.

In conclusion, CAS No. 1865353-02-1, or 2-(Benzyloxy)-6-(propan-2-yloxy)aniline, is a multifaceted compound with diverse applications across various industries. Its structural versatility, combined with advancements in synthetic methodologies and green chemistry practices, positions it as a valuable tool for future innovations in pharmaceuticals, agrochemicals, and materials science.

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